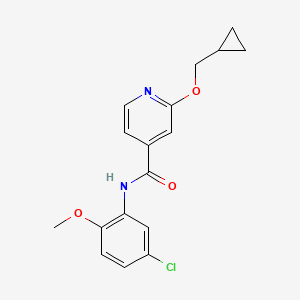![molecular formula C24H24FN3O4S2 B2866170 N-[4-[2-(4-fluorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide CAS No. 851781-40-3](/img/structure/B2866170.png)
N-[4-[2-(4-fluorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a pyrazole ring, and an ethanesulfonamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the sulfonyl and ethanesulfonamide groups. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It would be expected to have a significant degree of aromaticity due to the phenyl and pyrazole groups, and the sulfonyl and ethanesulfonamide groups would likely introduce polar characteristics .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the presence of the sulfonyl and ethanesulfonamide groups would likely make the compound polar and potentially soluble in water .Scientific Research Applications
Synthesis and Bioactivity Studies
A series of sulfonamide derivatives, including compounds structurally similar to the specified chemical, were synthesized to explore their bioactivity, particularly for anti-tumor applications and enzyme inhibition. These studies often involve the synthesis of novel derivatives by introducing various substituents to investigate their cytotoxicity, tumor specificity, and potential as enzyme inhibitors. For instance, Gul et al. (2016) synthesized a series of benzenesulfonamides, showcasing interesting cytotoxic activities and strong inhibition against human carbonic anhydrase isoforms, highlighting the potential for further anti-tumor activity studies (Gul et al., 2016).
Anticancer and Radiosensitizing Evaluation
Novel sulfonamide derivatives were synthesized and evaluated for their in-vitro anticancer activity, with some showing higher activity than doxorubicin, a commonly used chemotherapeutic agent. This indicates the potential for these compounds to serve as leads for the development of new anticancer drugs. Ghorab et al. (2015) conducted a study revealing compounds with significant anticancer activity, suggesting the exploration of sulfonamide derivatives as viable options for cancer treatment and possibly as radiosensitizers (Ghorab et al., 2015).
Inhibition of Enzymes
The research also delves into the inhibition of specific enzymes such as carbonic anhydrase (CA) and acetylcholinesterase (AChE), which play crucial roles in various physiological processes. Compounds have been designed to target these enzymes effectively, with potential applications in treating conditions like glaucoma, neurological disorders, and even cancer. For example, Ozgun et al. (2019) synthesized pyrazoline benzensulfonamides, demonstrating significant inhibition against human CA isoenzymes and AChE, with low cytotoxicity and tumor selectivity, presenting a promising avenue for developing novel inhibitors (Ozgun et al., 2019).
Antimicrobial Applications
Beyond cancer research, sulfonamide derivatives have been investigated for their antimicrobial properties. Alsaedi et al. (2019) synthesized novel pyrazolo[1,5-a]pyrimidine derivatives incorporating the sulfone group, showing enhanced antimicrobial activity against a range of bacteria and fungi. This suggests the potential for developing new antimicrobial agents to combat resistant strains (Alsaedi et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[2-(4-fluorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O4S2/c1-3-33(29,30)27-21-12-8-18(9-13-21)23-16-24(19-6-4-17(2)5-7-19)28(26-23)34(31,32)22-14-10-20(25)11-15-22/h4-15,24,27H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVWXVZCMITQST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[2-(4-fluorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-N-benzyl-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2866089.png)
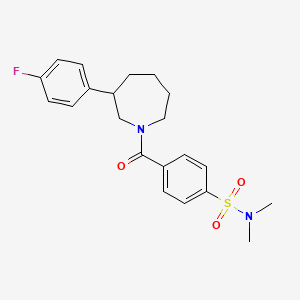
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide](/img/structure/B2866091.png)
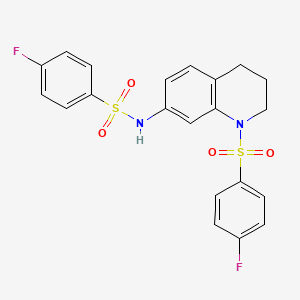
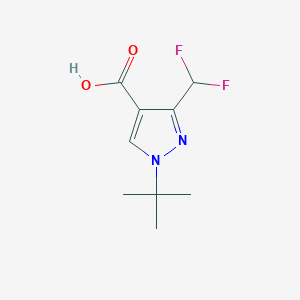
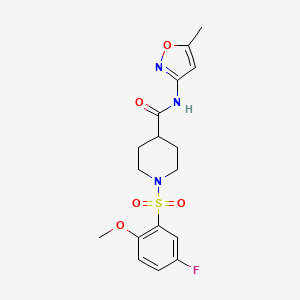
![N-(cyanomethyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2866098.png)

![2-[3-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2866103.png)

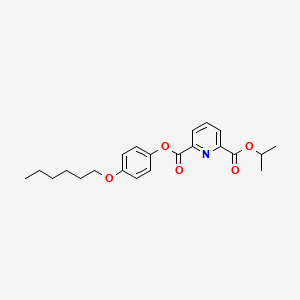
![N-(3-acetylphenyl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2866106.png)

